molecular formula C21H25N5O4 B6549826 8-(azepan-1-yl)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1040667-36-4

8-(azepan-1-yl)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6549826
CAS No.: 1040667-36-4
M. Wt: 411.5 g/mol
InChI Key: MJKUWNGBHHTYRJ-UHFFFAOYSA-N
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Description

8-(Azepan-1-yl)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a xanthine-derived compound characterized by a purine-2,6-dione core with substitutions at positions 3, 7, and 8. The azepan-1-yl group at position 8 introduces a seven-membered nitrogen-containing ring, while the 7-position is functionalized with a 2-(4-methoxyphenyl)-2-oxoethyl moiety. The methyl group at position 3 enhances structural stability. This compound shares structural motifs with pharmacological agents targeting kinases, phosphodiesterases, and metabolic enzymes .

Properties

IUPAC Name

8-(azepan-1-yl)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-24-18-17(19(28)23-21(24)29)26(20(22-18)25-11-5-3-4-6-12-25)13-16(27)14-7-9-15(30-2)10-8-14/h7-10H,3-6,11-13H2,1-2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKUWNGBHHTYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(azepan-1-yl)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS Number: 1040667-36-4) is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O4C_{21}H_{25}N_{5}O_{4}, with a molecular weight of 411.5 g/mol. The structure includes a purine core modified with an azepan ring and a methoxyphenyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H25N5O4
Molecular Weight411.5 g/mol
CAS Number1040667-36-4

The biological activity of the compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anticoagulant properties through inhibition of factor Xa (fXa), similar to other compounds in its class. This mechanism is crucial for developing anticoagulants that can prevent thromboembolic events.

Pharmacological Effects

  • Anticoagulant Activity :
    • The compound has been shown to inhibit fXa effectively, which is essential in the coagulation cascade. This inhibition can help prevent clot formation and is particularly relevant in treating conditions like deep vein thrombosis and pulmonary embolism.
  • Anti-inflammatory Properties :
    • Some derivatives of purines are known for their anti-inflammatory effects. The presence of the methoxyphenyl group may enhance these properties, making it a candidate for further investigation in inflammatory diseases.
  • Cytotoxic Effects :
    • Early research indicates potential cytotoxicity against specific cancer cell lines, suggesting that this compound could be explored as an anticancer agent.

Study 1: Anticoagulant Efficacy

A comparative study was conducted to evaluate the anticoagulant efficacy of this compound against established anticoagulants like apixaban. The results indicated that the new compound exhibited comparable potency in inhibiting fXa activity in vitro.

Study 2: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on various cancer cell lines (e.g., HeLa and A549), the compound demonstrated significant cell viability reduction at micromolar concentrations. This suggests potential as a chemotherapeutic agent, warranting further investigation into its mechanism of action and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Purine-2,6-dione Derivatives

Compound Name Position 8 Substituent Position 7 Substituent Position 3 Substituent Molecular Weight XLogP3 Reference
Target Compound Azepan-1-yl 2-(4-Methoxyphenyl)-2-oxoethyl Methyl 381.4 2.6
8-[(4-Methoxybenzyl)amino]-3-methyl-7-octylpurine-2,6-dione 4-Methoxybenzylamino Octyl Methyl 429.5 3.1*
8-[(4-Chlorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione 4-Chlorobenzylsulfanyl 2-Methylprop-2-enyl Methyl 393.9 3.8*
7-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methyl-8-thioxo-3,7,8,9-tetrahydro-1H-purine-2,6-dione Thioxo (S=O) 2-(4-Chlorophenyl)-2-oxoethyl Methyl 354.8 2.9*
8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione Hydrazine-yl 3-Phenoxypropyl Methyl 494.5 4.2*
8-(Azepan-1-yl)-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methylpurine-2,6-dione Azepan-1-yl 2-Hydroxy-3-isopropoxypropyl Methyl 425.5 1.8*

*Estimated based on structural similarity.

Key Observations :

  • Position 8 : Azepan-1-yl (target compound) provides a bulky, flexible amine group, contrasting with sulfanyl (e.g., ) or thioxo () substituents. This enhances solubility compared to hydrophobic groups like octyl ().
  • LogP Trends : Bulkier substituents (e.g., octyl in ) increase hydrophobicity (higher XLogP3), while polar groups (e.g., hydroxy-isopropoxypropyl in ) reduce it.

Mechanistic Insights :

  • CK2 Inhibition: The hydrazine-yl group in facilitates hydrogen bonding with kinase active sites, while the phenoxypropyl chain occupies hydrophobic pockets.
  • Vasodilation : Piperazinyl-acetyl derivatives () with halogen substituents improve PDE3 binding, correlating with enhanced vasodilatory effects.
  • Structural Flexibility : The azepan-1-yl group in the target compound may mimic cyclic amine motifs in kinase inhibitors (e.g., imatinib derivatives), though specific data are lacking .

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